(3E)-1-(4-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-(4-CHLOROPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes chlorinated phenyl groups, a furan ring, and a pyrrolidone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-CHLOROPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the chlorinated phenyl groups through electrophilic aromatic substitution. The final step involves the formation of the pyrrolidone ring through a cyclization reaction under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(4-CHLOROPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3E)-1-(4-CHLOROPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3E)-1-(4-CHLOROPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-1-(4-BROMOPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
- (3E)-1-(4-FLUOROPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of (3E)-1-(4-CHLOROPHENYL)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to its analogs, the presence of chlorine atoms may enhance its reactivity and potential bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H16Cl3NO2 |
---|---|
Molecular Weight |
492.8 g/mol |
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H16Cl3NO2/c28-19-6-9-21(10-7-19)31-25(17-4-2-1-3-5-17)15-18(27(31)32)14-22-11-13-26(33-22)23-16-20(29)8-12-24(23)30/h1-16H/b18-14+ |
InChI Key |
GGRVEGDWKMOXDS-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.